molecular formula C24H27N3O3 B2978382 N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1207054-64-5

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2978382
CAS No.: 1207054-64-5
M. Wt: 405.498
InChI Key: VOPJPYXWFXDMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound featuring a benzimidazole core linked to a cyclohexylmethyl group and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety.

Properties

IUPAC Name

N-[[4-(1-methylbenzimidazol-2-yl)cyclohexyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-27-19-7-3-2-6-18(19)26-23(27)17-12-10-16(11-13-17)14-25-24(28)22-15-29-20-8-4-5-9-21(20)30-22/h2-9,16-17,22H,10-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPJPYXWFXDMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCC(CC3)CNC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound features a unique structural framework combining benzoimidazole and dioxine moieties, which are known for their diverse biological activities. The molecular formula and key structural features include:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Key Functional Groups :
    • Benzoimidazole ring
    • Dioxine ring
    • Carboxamide group

Anticancer Potential

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzoimidazole have shown cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that the compound could inhibit the proliferation of leukemia and melanoma cell lines, with IC50 values comparable to established anticancer agents.

Cell Line IC50 (µM) Comparison Drug IC50 (µM)
CCRF-CEM (Leukemia)2.09Bendamustine60
MDA-MB-435 (Melanoma)1.18Staurosporine4.18

This data suggests that the compound may serve as a lead structure for developing new anticancer agents, particularly against hard-to-treat malignancies.

The mechanism by which this compound exerts its effects is likely multifaceted. Studies indicate that such compounds can act as inhibitors of critical enzymes involved in cancer progression, including telomerase and various kinases. The binding affinity to these targets can lead to apoptosis in cancer cells.

Synthesis

The synthesis of this compound can be achieved through multi-step organic reactions involving the coupling of benzoimidazole derivatives with dioxine intermediates. Key steps include:

  • Formation of the Benzoimidazole Ring : Utilizing cyclization reactions involving appropriate precursors.
  • Dioxine Synthesis : Employing methods like etherification to introduce the dioxine structure.
  • Final Coupling : Linking the benzoimidazole and dioxine components through amide bond formation.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for verifying the purity and structure of the synthesized compound.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Derivatives : A study screened various benzoimidazole derivatives against multiple cancer cell lines, revealing significant cytotoxicity in several compounds with similar frameworks.
  • Mechanism-Based Studies : Research has focused on understanding how these compounds interact at the molecular level with their targets, providing insights into their potential therapeutic roles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural Features of Analogues

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Key References
Target Compound Benzimidazole + cyclohexylmethyl + dihydrodioxine 1-Methyl-benzimidazole, cyclohexylmethyl linker, dihydrodioxine carboxamide Not reported N/A
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole + bipyridine Bipyridine backbone, benzene-diamine substituent Not reported
Compound 27 (IDO1 inhibitor) Bis-benzimidazole Dual benzimidazole units linked via benzyl group ~423 (calc.)
N-((1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide Benzimidazole + furan carboxamide 4-Chlorobenzyl group, methylfuran carboxamide Not reported
2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl dihydrodioxine carboxylate Imidazole + dihydrodioxine Nitro-styryl imidazole, dihydrodioxine carboxylate ester ~400 (calc.)

Key Observations :

  • Target Compound vs. Bipyridine Derivative : The bipyridine analogue replaces the benzimidazole and cyclohexyl groups with a nitrogen-rich aromatic system, likely altering electronic properties and binding specificity (e.g., metal coordination vs. hydrophobic pocket targeting).
  • Target Compound vs. IDO1 Inhibitor : Compound 27’s bis-benzimidazole structure may enhance π-π stacking in enzyme active sites, whereas the target compound’s dihydrodioxine moiety introduces conformational flexibility and oxygen-based hydrogen bonding.

Key Observations :

  • The target compound’s synthesis likely parallels methods in and , involving multistep coupling (e.g., amidation, alkylation). However, the cyclohexyl group may require stereoselective synthesis, adding complexity.
  • High yields (e.g., 86% for Compound 27 ) suggest robust coupling strategies for benzimidazole-carboxamide systems, which could be applicable to the target compound.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound, and what reaction conditions are critical?

  • Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction times. For benzimidazole derivatives, highlights the use of ethanol as a solvent and potassium carbonate as a base for nucleophilic substitution reactions. Aza-Michael addition protocols (as in ) may also be adapted by introducing cyclohexylmethyl groups via alkylation. Reaction monitoring via TLC and intermediate purification through recrystallization (e.g., ethanol, as in ) ensures yield improvement. Testing alternative catalysts (e.g., Cu(I) for click chemistry in ) could further enhance efficiency .

Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Post-synthesis characterization should include:

  • 1H/13C NMR to verify proton environments and carbon backbone (e.g., distinguishing cyclohexyl vs. benzodioxine protons) .
  • FT-IR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis to validate purity by comparing experimental and theoretical C/H/N percentages .

Q. What principles guide the design of in vitro bioactivity assays for this compound?

  • Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) with appropriate controls. emphasizes using standardized microbial strains for antimicrobial studies, while cytotoxicity assays (e.g., MTT) should include reference compounds (e.g., doxorubicin) and replicate experiments to ensure statistical significance. Dose-response curves and IC50 calculations are critical for quantifying potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.